molecular formula C17H14ClN3O2 B2415174 4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946213-99-6

4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2415174
CAS No.: 946213-99-6
M. Wt: 327.77
InChI Key: ZAZKQWNHWYEGBO-UHFFFAOYSA-N
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Description

4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Triazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

It is known that similar compounds can influence a variety of biological activities, such as antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound may interact with multiple biochemical pathways to exert its effects.

Pharmacokinetics

It is known that similar compounds, such as indole derivatives, have broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound may have similar effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a chloro group on the N-methyl aniline ring has been reported to improve activity compared to a methyl group . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Chlorobenzyl Group: This step involves the reaction of the triazole intermediate with 4-chlorobenzyl chloride under basic conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol or another alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent.

    Materials Science: Used in the development of new materials with unique properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide: Similar structure but with a quinoline moiety.

    Methyl-1H-1,2,4-Triazole-3-Carboxylate: Similar triazole core but different substituents.

Uniqueness

4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its chlorobenzyl group, in particular, enhances its reactivity and potential for further functionalization.

Properties

IUPAC Name

(4-chlorophenyl)methyl 5-methyl-1-phenyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-12-16(19-20-21(12)15-5-3-2-4-6-15)17(22)23-11-13-7-9-14(18)10-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZKQWNHWYEGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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